molecular formula C17H13BrO3 B2913843 7-(2-Bromoethoxy)-3-phenylchromen-2-one CAS No. 903854-84-2

7-(2-Bromoethoxy)-3-phenylchromen-2-one

Cat. No. B2913843
CAS RN: 903854-84-2
M. Wt: 345.192
InChI Key: AVYHDOONKVWJOL-UHFFFAOYSA-N
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Description

7-(2-Bromoethoxy)-3-phenylchromen-2-one is a chemical compound with the molecular formula C17H12BrClO3 . It has a molecular weight of 379.6 g/mol .


Synthesis Analysis

The synthesis of 7-(2-Bromoethoxy)-3-phenylchromen-2-one and its derivatives involves various methods. For instance, Bang and coworkers synthesized a series of new conjugates of phenolic acids and coumarin starting from 7-(2-bromoethoxy) coumarin derivatives .


Molecular Structure Analysis

The molecular structure of 7-(2-Bromoethoxy)-3-phenylchromen-2-one includes a bromoethoxy group attached to a chromen-2-one structure . The InChI representation of the molecule is InChI=1S/C17H12BrClO3/c18-7-8-21-14-6-3-12-9-15 (17 (20)22-16 (12)10-14)11-1-4-13 (19)5-2-11/h1-6,9-10H,7-8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(2-Bromoethoxy)-3-phenylchromen-2-one include a molecular weight of 379.6 g/mol, a computed XLogP3-AA of 4.9, and a topological polar surface area of 35.5 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis and Material Science Applications

  • Facile Synthesis and Structural Features

    Research demonstrates methodologies for synthesizing brominated organic compounds, highlighting the potential utility of 7-(2-Bromoethoxy)-3-phenylchromen-2-one in creating complex molecules or materials with specific physical properties. For instance, the synthesis and crystal structures of brominated oligomers reveal insights into molecular architecture and redox properties, which could be applicable to developing novel organic materials with desired electronic or optical characteristics (Ito et al., 2002).

  • Enhanced Brightness and Emission-Tuned Nanoparticles

    The development of brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, utilizing brominated compounds as intermediates, showcases the potential of 7-(2-Bromoethoxy)-3-phenylchromen-2-one in creating advanced photophysical systems. Such nanoparticles offer applications in optoelectronics and bioimaging due to their bright fluorescence and tunable emission properties (Fischer et al., 2013).

Photophysical Studies and Organic Electronics

  • Organic Mixed-Valence Crystals

    Research on organic mixed-valence crystals with bridged aromatic cation radicals, involving brominated compounds, provides a foundation for understanding the electron transfer processes in organic semiconductors. Such studies are crucial for the development of organic electronic devices, including solar cells and light-emitting diodes, suggesting a potential application area for compounds like 7-(2-Bromoethoxy)-3-phenylchromen-2-one (Lindeman et al., 2002).

  • Hybrid Semiconductor Particles

    The synthesis of organic/inorganic semiconductor hybrid particles via functionalized polyfluorene ligands demonstrates the integration of organic molecules with inorganic nanocrystals. This research highlights the potential of using brominated organic compounds in fabricating hybrid materials that combine the properties of both organics and inorganics for applications in photovoltaics and nanotechnology (de Roo et al., 2014).

Future Directions

The future directions for the study of 7-(2-Bromoethoxy)-3-phenylchromen-2-one could involve further exploration of its synthesis, properties, and potential applications. For instance, its use in the quantitative fluorometric analysis of drug preparations suggests potential applications in pharmaceutical analysis .

properties

IUPAC Name

7-(2-bromoethoxy)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYHDOONKVWJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Bromoethoxy)-3-phenylchromen-2-one

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